Cas no 898417-66-8 (4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine Chemical and Physical Properties
Names and Identifiers
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- Methanone, (2-iodophenyl)[4-[6-(4-morpholinyl)-3-pyridazinyl]-1-piperazinyl]-
- 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine
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- Inchi: 1S/C19H22IN5O2/c20-16-4-2-1-3-15(16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
- InChI Key: JPSBAZAAAKAZFS-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1I)(N1CCN(C2=NN=C(N3CCOCC3)C=C2)CC1)=O
4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2604-0526-2μmol |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-5μmol |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-10μmol |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-20μmol |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-1mg |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-2mg |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-3mg |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-4mg |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-5mg |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2604-0526-10mg |
4-{6-[4-(2-iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
898417-66-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine
Comprehensive Overview of 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine (CAS No. 898417-66-8)
4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine (CAS No. 898417-66-8) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure featuring a morpholine and piperazine moiety, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its iodobenzoyl group, which may contribute to its binding affinity and selectivity in biological systems.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in targeted therapies. 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine is frequently studied in the context of signal transduction pathways and enzyme inhibition. Its structural complexity allows it to interact with specific protein targets, making it a valuable tool for understanding molecular interactions and drug-receptor dynamics.
The compound's pyridazine core is another focal point for researchers, as this heterocyclic scaffold is known for its versatility in medicinal chemistry. When combined with the morpholine and piperazine groups, it creates a multifunctional molecule capable of engaging with diverse biological targets. This has led to its inclusion in high-throughput screening campaigns aimed at identifying new therapeutic candidates for diseases such as cancer and neurodegenerative disorders.
From a synthetic chemistry perspective, 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine presents both challenges and opportunities. The incorporation of the iodobenzoyl group requires precise reaction conditions to ensure yield and purity. Researchers often employ cross-coupling reactions and catalyzed transformations to achieve the desired product. These methodologies are critical for scaling up production while maintaining the compound's integrity.
In the realm of computational chemistry, 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine is frequently subjected to molecular docking and quantitative structure-activity relationship (QSAR) studies. These in silico approaches help predict its binding modes and optimize its pharmacological properties. Such analyses are indispensable for accelerating the drug discovery pipeline and reducing experimental costs.
Another area of interest is the compound's potential role in proteomics and chemical biology. By serving as a chemical probe, it can elucidate the functions of poorly characterized proteins or pathways. This aligns with the growing trend of precision medicine, where understanding molecular mechanisms is paramount for developing personalized treatments.
Given the increasing focus on green chemistry, efforts are also underway to synthesize 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine using sustainable methods. Solvent-free reactions, biocatalysis, and energy-efficient processes are being explored to minimize environmental impact. This reflects the broader shift toward eco-friendly pharmaceutical manufacturing.
In summary, 4-{6-4-(2-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine (CAS No. 898417-66-8) is a compound of immense scientific and therapeutic potential. Its intricate structure and diverse applications make it a subject of ongoing research across multiple disciplines. As the fields of medicinal chemistry and drug development continue to evolve, this compound is poised to play a pivotal role in shaping future innovations.
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